molecular formula C24H27ClN2O3 B11380246 5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11380246
M. Wt: 426.9 g/mol
InChI Key: ISVUCMPASVYGFN-UHFFFAOYSA-N
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Description

This compound is a benzofuran-based carboxamide derivative characterized by a 5-chloro-3,6-dimethylbenzofuran core linked to a substituted ethylamine moiety. The ethylamine chain features a 4-methoxyphenyl group and a pyrrolidine ring, which likely influence its physicochemical properties and biological interactions. The structural complexity of this compound, particularly the pyrrolidinylethyl and 4-methoxyphenyl substituents, distinguishes it from simpler benzofuran analogs.

Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

5-chloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27ClN2O3/c1-15-12-22-19(13-20(15)25)16(2)23(30-22)24(28)26-14-21(27-10-4-5-11-27)17-6-8-18(29-3)9-7-17/h6-9,12-13,21H,4-5,10-11,14H2,1-3H3,(H,26,28)

InChI Key

ISVUCMPASVYGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chloro, methoxyphenyl, and pyrrolidine substituents. Common reagents used in these steps include chlorinating agents, methoxyphenyl derivatives, and pyrrolidine. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related benzofuran derivatives from the literature:

Compound Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes
Target compound Not explicitly given Not available Pyrrolidinylethyl, 4-methoxyphenyl, 5-chloro-3,6-dimethylbenzofuran Hypothesized CNS activity due to pyrrolidine moiety
5-Chloro-3,6-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide C₂₂H₁₉ClN₄O₄S 470.93 Sulfamoylphenyl, 4-methylpyrimidinyl, 5-chloro-3,6-dimethylbenzofuran Enhanced solubility due to sulfamoyl group
5-Chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide C₂₅H₂₀ClN₅O₃S 530.98 Allylsulfanylpyrimidine, 4-methoxyphenylcarbamoyl, 5-chlorobenzofuran Potential metabolic instability (allylsulfanyl group)
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide C₁₉H₁₄Cl₂F₃N₅O₂ 496.25 Chloropyridyl, trifluoromethylpyrazole, methylcarbamoylphenyl Reported insecticidal activity
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide C₂₉H₂₂ClFN₆O₃ 571.98 Fluorophenyl, pyrimidinylcyclopropyl, methylcarbamoyl High binding affinity to kinase targets

Structural and Functional Analysis

Benzofuran Core Modifications

  • Halogenation : The 5-chloro substitution in the target compound is common in benzofuran derivatives to enhance metabolic stability and binding affinity to hydrophobic pockets in biological targets .

Side-Chain Variations

  • Pyrrolidinylethyl vs. Sulfamoylphenyl : The pyrrolidine moiety in the target compound may confer CNS activity due to its similarity to neuroactive amines, whereas the sulfamoyl group in enhances aqueous solubility and hydrogen-bonding capacity.
  • 4-Methoxyphenyl vs. In contrast, 4-fluorophenyl in introduces electronegativity, altering binding kinetics.

Research Findings and Gaps

  • Physicochemical Data : While molecular weights and formulas are available for analogs (e.g., ), the target compound lacks published data on logP, solubility, or spectroscopic characterization.
  • Biological Studies: No direct activity data exist for the target compound.
  • Synthetic Challenges : The pyrrolidinylethyl group in the target compound may pose synthetic hurdles compared to the sulfamoylphenyl derivatives in , which utilize straightforward coupling reactions.

Biological Activity

Overview of 5-Chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

This compound is a synthetic compound that belongs to the class of benzofuran derivatives. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups, including a chloro group, a methoxyphenyl moiety, and a pyrrolidine ring.

Pharmacological Properties

The compound's pharmacological profile is likely influenced by its structural components:

  • Chloro Substituent : Chlorine atoms can enhance lipophilicity and influence receptor binding.
  • Pyrrolidine Ring : Compounds containing pyrrolidine often exhibit diverse biological activities, including analgesic and anti-inflammatory effects.
  • Methoxy Group : The methoxy group can modulate the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, research into related benzofuran derivatives provides insights into possible biological activities:

  • Antibacterial Activity : In vitro studies have demonstrated that certain benzofuran derivatives possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values often range from 0.0039 to 0.025 mg/mL for effective compounds in this class .
  • Antifungal Activity : Similar derivatives also show antifungal activity against species such as Candida albicans, with MIC values indicating moderate effectiveness .
  • Neuroactive Properties : Some studies suggest that benzofuran-based compounds can modulate neurotransmitter systems, impacting mood and cognitive functions. This is particularly relevant for compounds interacting with serotonin or dopamine receptors.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/MechanismMIC (mg/mL)
Benzofuran Derivative AAntibacterialStaphylococcus aureus0.005
Benzofuran Derivative BAntifungalCandida albicans0.01
Pyrrolidine Derivative CNeuroactiveSerotonin ReceptorsN/A

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